Ms-PEG2-C2-Boc
Description
Historical Context of Polyethylene (B3416737) Glycol (PEG) Linker Chemistry
The story of Mes-PEG2-acid t-butyl ester is rooted in the broader history of polyethylene glycol (PEG) chemistry. PEG, a polymer of repeating ethylene (B1197577) oxide units, was first synthesized in the mid-19th century by chemists A.V. Lourenço and Charles Adolphe Wurtz. britannica.comwikipedia.org However, its utility in biomedical applications wasn't realized until the 1970s, when it was discovered that attaching PEG chains to proteins—a process known as PEGylation—could extend their circulation time in the bloodstream and reduce their immunogenicity. chempep.com
This breakthrough paved the way for the development of a wide array of PEG-based molecules. The 1990s saw the advent of monodisperse PEG linkers, which have a defined and uniform molecular weight. chempep.com This development allowed for more precise control in the creation of bioconjugates. The evolution continued from simple homobifunctional spacers (with identical reactive groups at both ends) to more complex heterobifunctional linkers like Mes-PEG2-acid t-butyl ester, which possess different functional groups at each end. chempep.com
Rationale for Heterobifunctional PEG Linkers in Chemical Synthesis and Bioconjugation
The design of heterobifunctional linkers is a strategic response to the needs of modern chemical synthesis and bioconjugation. These linkers act as molecular bridges, connecting two different molecules with high specificity. This is particularly crucial in applications like targeted drug delivery, where one end of the linker might attach to a therapeutic drug and the other to a targeting moiety, such as an antibody, which can guide the drug to specific cells or tissues.
The PEG component of these linkers offers several advantages. Its hydrophilic nature enhances the water solubility of the conjugated molecule, which is often a challenge for complex biomolecules. chempep.comcreativepegworks.com Furthermore, PEG is biocompatible, flexible, and has low immunogenicity, meaning it is less likely to provoke an immune response. chempep.com These properties make heterobifunctional PEG linkers indispensable tools for creating more effective and safer therapeutic agents.
Overview of the Specific Chemical Functionalities: Mesyl Group, PEG2 Spacer, and tert-Butyl Ester
The utility of Mes-PEG2-acid t-butyl ester stems from its three key components:
Mesyl Group (Mes): The mesylate group (CH₃SO₂-) is an excellent leaving group in nucleophilic substitution reactions. nih.govbroadpharm.com This means it can be easily displaced by a wide range of nucleophiles, such as amines, thiols, or azides, allowing for the covalent attachment of various molecules to this end of the linker. nih.govnih.gov This reactivity makes it a versatile handle for chemical modifications. nih.gov
tert-Butyl Ester: The tert-butyl ester serves as a protecting group for a carboxylic acid functionality. broadpharm.com Protecting groups are temporary modifications that prevent a functional group from reacting while other parts of the molecule are being modified. The tert-butyl ester is specifically an acid-labile protecting group, meaning it can be removed under acidic conditions to reveal the carboxylic acid. broadpharm.combroadpharm.com This newly exposed carboxylic acid can then be used for further conjugation, typically with amine-containing molecules, through the formation of a stable amide bond. broadpharm.com
| Functional Group | Role in the Molecule |
| Mesyl Group | Excellent leaving group for nucleophilic substitution reactions. |
| PEG2 Spacer | Increases water solubility and provides flexibility. |
| tert-Butyl Ester | Acid-labile protecting group for a carboxylic acid. |
Significance of Acid-Labile Protecting Groups in Controlled Release Mechanisms
The use of acid-labile protecting groups, like the tert-butyl ester in Mes-PEG2-acid t-butyl ester, is a cornerstone of controlled release strategies in drug delivery. nih.gov The principle is to design a drug conjugate that is stable at the physiological pH of blood (around 7.4) but releases the active drug in the more acidic environments found within certain tissues or cellular compartments. nih.govacs.org
For example, the microenvironment of tumors is often slightly acidic. acs.org Similarly, once a drug carrier is taken up by a cell into an endosome or lysosome, it encounters a significantly lower pH. acs.org An acid-labile linker can be designed to cleave under these conditions, releasing the therapeutic payload precisely where it is needed. nih.gov This targeted release can enhance the efficacy of the drug while minimizing side effects on healthy tissues. The rate of cleavage can even be fine-tuned by modifying the chemical structure of the linker, allowing for tailored release kinetics. nih.govacs.org
Current Research Landscape and Future Directions for Mes-PEG2-acid t-butyl ester Analogues
Current research continues to explore and expand the applications of heterobifunctional PEG linkers like Mes-PEG2-acid t-butyl ester. One major area of focus is the development of antibody-drug conjugates (ADCs), where these linkers are used to attach potent cytotoxic drugs to antibodies that target cancer cells. broadpharm.com
Future directions in this field will likely involve the creation of novel analogues of Mes-PEG2-acid t-butyl ester with even more sophisticated properties. This could include linkers with different cleavage mechanisms, such as those sensitive to specific enzymes or light. The development of linkers with varying PEG chain lengths will also allow for finer control over the solubility and pharmacokinetic properties of the final conjugate. As our understanding of disease biology grows, so too will the demand for precisely engineered linkers that can meet the challenges of next-generation therapeutics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-(2-methylsulfonyloxyethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O7S/c1-12(2,3)19-11(13)5-6-16-7-8-17-9-10-18-20(4,14)15/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMMBKJCRVIEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Mes Peg2 Acid T Butyl Ester
Strategies for Oligo(ethylene glycol) Chain Elongation and Functionalization
Oligo(ethylene glycol) (OEG) chains are central to the structure of Mes-PEG2-acid t-butyl ester, providing hydrophilicity and biocompatibility. smolecule.comcymitquimica.com The synthesis of these chains can be achieved through several methods, including convergent synthesis, where pre-formed PEG segments are connected, and solid-phase synthesis, which involves building the PEG chain on a solid support. chempep.comnih.gov A common approach involves a unidirectional iterative coupling mode for chain elongation. rsc.org This allows for precise control over the chain length and preserves the asymmetry of the chain's end-groups. rsc.org
Functionalization of the OEG chain is a critical step to introduce the necessary reactive groups. This often involves converting the terminal hydroxyl groups into other functionalities. chempep.com For instance, a hydroxyl group can be converted to a tosylate, which can then be displaced to introduce a variety of other functional groups. mdpi.com Common functionalization strategies include end-group modification, activation chemistry such as NHS ester formation, and click chemistry approaches. chempep.com
Stereoselective and Regioselective Considerations in PEG Chain Synthesis
While polyethylene (B3416737) glycol itself is achiral, the synthesis of PEG derivatives often involves reactions where stereochemistry is a crucial factor. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule. For example, in the synthesis of PEGylated azoles, the stereoselectivity of the 1,3-dipolar cycloaddition reaction is key to forming specific diastereomers. doi.org The use of aziridines as precursors allows for the stereospecific formation of trans- or cis-cycloadducts depending on the starting aziridine's configuration. doi.org
Regioselectivity, the control of where a reaction occurs on a molecule, is also paramount in the synthesis of heterobifunctional PEG linkers. Protecting group strategies are often employed to control regioselectivity during PEG functionalization. chempep.com For example, monotosylation of a symmetrical PEG-diol can be achieved with reagents that deform the PEG molecule, making one hydroxyl group more accessible for reaction. nih.gov This allows for the selective functionalization of one end of the PEG chain, which is essential for creating heterobifunctional molecules like Mes-PEG2-acid t-butyl ester.
Formation of the tert-Butyl Ester Moiety
The tert-butyl ester group serves as a crucial protecting group for the carboxylic acid functionality in Mes-PEG2-acid t-butyl ester. thieme-connect.comthieme.de Its stability under various conditions and its straightforward removal under acidic conditions make it a widely used protecting group in organic synthesis. thieme-connect.comthieme.de The formation of this ester can be accomplished through several methods.
Direct Esterification Techniques for tert-Butyl Ester Synthesis
Direct esterification is a common method for synthesizing tert-butyl esters. This can involve the reaction of a carboxylic acid with tert-butanol (B103910) or isobutene in the presence of a strong acid catalyst like sulfuric acid. thieme-connect.comgoogle.com Another approach is the Steglich esterification, a mild reaction that is particularly useful for sterically hindered substrates and those sensitive to acid. organic-chemistry.org This method uses dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid, allowing it to react with the alcohol. organic-chemistry.org More recent methods have explored the use of α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst to generate acid chlorides in situ from tert-butyl esters, which can then react with alcohols to form new esters under mild conditions. organic-chemistry.orgacs.org
Catalytic Approaches for Carboxylic Acid tert-Butyl Ester Formation (e.g., Trifluoromethanesulfonic Acid Catalysis)
Catalytic methods offer an efficient route to tert-butyl esters. Trifluoromethanesulfonic acid (TfOH) has been shown to be an effective catalyst for the tert-butylation of carboxylic acids. thieme-connect.comnii.ac.jp Even more effective is the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst in tert-butyl acetate, which can lead to faster reactions and higher yields compared to traditional methods using perchloric acid. thieme-connect.comnii.ac.jpscientificupdate.com This method is particularly advantageous for substrates with low solubility in organic solvents. thieme-connect.comscientificupdate.com Zeolites, typically used in petrochemistry, have also been demonstrated to catalyze the tert-butylation of alcohols with tert-butyl acetate, offering a solid acid catalyst alternative. csic.es
Introduction of the Mesyl (Methanesulfonate) Group
The mesyl (methanesulfonate) group is an excellent leaving group, making it a valuable functional group in nucleophilic substitution reactions. youtube.commasterorganicchemistry.com It is typically introduced by reacting an alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) or pyridine (B92270). youtube.comyoutube.com This reaction converts the poorly leaving hydroxyl group into a much better leaving group. masterorganicchemistry.comlibretexts.org An important feature of this reaction is that the stereochemistry at the carbon bearing the alcohol is retained because the C-O bond is not broken during the process. masterorganicchemistry.comlibretexts.org Catalytic methods for mesylation have also been developed, for instance, using Lewis acids to catalyze the reaction of alcohols with mesyl chloride, which can be a more efficient process. acs.org In molecules containing both amine and hydroxyl groups, the amine group may need to be protected first to ensure selective mesylation of the hydroxyl group, as amines are generally more nucleophilic. researchgate.net
Mesylation Reactions of Hydroxyl-Terminated PEG Precursors
The foundational step in synthesizing Mes-PEG2-acid t-butyl ester is the mesylation of a hydroxyl-terminated PEG precursor. This reaction converts a terminal hydroxyl group (-OH) into a mesylate group (-OMs), which is an excellent leaving group for subsequent nucleophilic substitution reactions.
The typical precursor for this synthesis is tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate. The mesylation reaction is commonly carried out using methanesulfonyl chloride (MsCl) in the presence of an organic base, such as triethylamine (TEA) or pyridine, in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). nih.govd-nb.inforsc.org The base neutralizes the hydrochloric acid byproduct generated during the reaction.
The reaction is generally performed at reduced temperatures, often starting at 0°C or even -10°C to -15°C in an ice-ethanol bath, to control the exothermic nature of the reaction and minimize side reactions. nih.govrsc.org After the initial addition of mesyl chloride, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to overnight to ensure complete conversion. d-nb.inforsc.org
The successful formation of the mesylate is confirmed by spectroscopic methods, primarily ¹H-NMR, where the appearance of a new signal corresponding to the methyl protons of the mesyl group (around 3.0-3.2 ppm) and a downfield shift of the adjacent methylene (B1212753) protons are observed. d-nb.infomdpi.comresearchgate.net The disappearance of the hydroxyl proton signal further confirms the completion of the reaction. nih.govmdpi.com
Optimization of Reaction Conditions for Mesyl Group Installation
Optimizing the reaction conditions for mesylation is crucial for maximizing the yield and purity of the desired product while minimizing the formation of impurities. Key parameters that are often adjusted include the stoichiometry of reagents, temperature, reaction time, and the choice of base and solvent.
Table 1: Key Parameters for Optimization of Mesylation Reaction
| Parameter | Condition | Rationale |
| Reagent Stoichiometry | A slight excess of mesyl chloride and base is often used. | To ensure complete conversion of the hydroxyl group. |
| Temperature | The reaction is initiated at low temperatures (0°C or below) and then allowed to proceed at room temperature. nih.govrsc.org | To control the reaction rate and prevent degradation of the PEG chain or side reactions. |
| Reaction Time | Typically ranges from a few hours to overnight. d-nb.inforsc.org | To allow the reaction to go to completion. Reaction progress is often monitored by techniques like TLC or NMR. mdpi.com |
| Base | Triethylamine or pyridine are commonly used. d-nb.inforesearchgate.net | To neutralize the HCl byproduct without interfering with the reaction. The choice of base can influence the reaction rate and selectivity. |
| Solvent | Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred. nih.govd-nb.info | To dissolve the reactants and facilitate the reaction while being inert to the reaction conditions. |
Research has shown that for similar PEGylations, factors such as PEG concentration, incubation time, and temperature significantly influence the outcome of the modification. nih.gov While this data pertains to conjugating PEG to nanoparticles, the principles of optimizing reaction parameters are transferable to the synthesis of smaller PEG derivatives like Mes-PEG2-acid t-butyl ester. For instance, a study on the tosylation of a PEG monomethyl ether, a similar sulfonation reaction, demonstrated a 36% increase in conversion rate by optimizing reaction parameters. olemiss.edu
Convergent and Linear Synthesis Strategies for Mes-PEG2-acid t-butyl ester
In contrast, a convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. sit.edu.cn For Mes-PEG2-acid t-butyl ester, a convergent approach would involve synthesizing a mesylated PEG2 fragment and a separate tert-butyl ester-containing fragment, which are then coupled. However, a more practical and common approach for this specific molecule is a semi-convergent or pseudo-convergent strategy. This would start with a precursor that already contains the tert-butyl ester acid moiety, such as tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate. This precursor is then subjected to mesylation in a single step to yield the final product. This approach is highly efficient as it minimizes the number of synthetic steps and simplifies purification.
The synthesis of uniform PEGs often employs stepwise iterative methods, which can be considered a form of linear synthesis, but these methods can be hampered by low reaction rates and the need for purification at each step. acs.org For a relatively small and well-defined molecule like Mes-PEG2-acid t-butyl ester, a strategy that begins with a precursor already containing a significant portion of the final structure, such as tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate, is generally preferred for its efficiency.
Advanced Purification Techniques in Multi-step Synthesis
The purification of Mes-PEG2-acid t-butyl ester and its intermediates is a critical aspect of the synthetic process to ensure the final product is free of unreacted starting materials, reagents, and byproducts. Given the polar nature of PEG compounds, a combination of purification techniques is often employed.
Following the mesylation reaction, a common workup procedure involves quenching the reaction with water and then performing a liquid-liquid extraction. rsc.org The organic layer, typically dichloromethane or ethyl acetate, is washed with brine to remove water-soluble impurities. d-nb.info The organic solvent is then dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) and evaporated under reduced pressure. d-nb.infomdpi.com
For further purification, precipitation is a widely used technique. The crude product is dissolved in a minimal amount of a good solvent (e.g., dichloromethane) and then added dropwise to a large volume of a poor solvent (e.g., cold diethyl ether), causing the desired PEG derivative to precipitate out as a solid. d-nb.infomdpi.com
Table 2: Common Purification Techniques for PEG Derivatives
| Technique | Description | Application |
| Liquid-Liquid Extraction | Partitioning the product between two immiscible liquid phases (e.g., an organic solvent and an aqueous solution) to remove water-soluble impurities. rsc.orgresearchgate.net | Initial workup of the reaction mixture. |
| Precipitation | Inducing the product to come out of solution as a solid by adding an anti-solvent. d-nb.infomdpi.com | Removal of more soluble impurities and isolation of the final product. |
| Column Chromatography | Separating components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). rsc.orgnih.gov | High-purity separation of the target compound from closely related impurities. |
| Preparative HPLC | A high-resolution chromatographic technique used for isolating and purifying compounds. C18 columns with water/acetonitrile gradients are often used for PEG compounds. researchgate.net | For achieving very high purity, especially when other methods are insufficient. |
For more complex multi-step syntheses of PEG derivatives, solid-phase synthesis has been explored as a method to simplify purification, where intermediates are attached to a solid support and impurities are removed by simple washing. nih.govmtu.edu While likely not necessary for the direct synthesis of Mes-PEG2-acid t-butyl ester from its immediate precursor, this technique highlights the advanced strategies available for more complex PEG-containing molecules.
Reaction Mechanisms and Chemical Transformations Involving Mes Peg2 Acid T Butyl Ester
The core reactivity of Mes-PEG2-acid t-butyl ester stems from its two distinct functional ends. The mesyl group serves as an excellent leaving group in nucleophilic substitution reactions, while the tert-butyl ester acts as a protecting group for the carboxylic acid, which can be removed under specific acidic conditions. cymitquimica.commedchemexpress.com
Nucleophilic Substitution Reactions Mediated by the Mesyl Leaving Group
The methanesulfonyl (mesyl) group is a highly effective leaving group because its negative charge is well-stabilized through resonance across the sulfonyl group, making the corresponding mesylate anion a very weak base. jackwestin.commasterorganicchemistry.com This property facilitates the displacement of the mesyl group by a wide range of nucleophiles. The substitution reaction occurs at the primary carbon to which the mesylate is attached.
Nucleophilic substitution reactions can generally proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular).
SN2 Mechanism: For Mes-PEG2-acid t-butyl ester, the mesyl group is attached to a primary carbon atom. Consequently, nucleophilic substitution at this position overwhelmingly proceeds via the SN2 mechanism . jackwestin.comwikipedia.org This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the backside (180° to the leaving group), as the mesylate group departs simultaneously. wikipedia.orgallen.in This process involves a pentacoordinate transition state. wikipedia.org The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. wikipedia.org Given the low steric hindrance at the primary carbon center, the backside attack is relatively unhindered, making the SN2 pathway highly favorable. jackwestin.comsketchy.com
SN1 Mechanism: The SN1 mechanism is highly improbable for this compound. jackwestin.comorganic-chemistry.org An SN1 reaction involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. allen.in This mechanism is favored for tertiary substrates because they form relatively stable tertiary carbocations. jackwestin.comsketchy.com The primary carbocation that would result from the departure of the mesylate group from Mes-PEG2-acid t-butyl ester is highly unstable and energetically unfavorable, effectively precluding the SN1 pathway. jackwestin.comorganic-chemistry.org
Kinetic and Thermodynamic Parameters Governing Mesyl Group Displacement
Thermodynamics: The displacement of the mesylate group is a thermodynamically favorable process. The driving force is the formation of the highly stable mesylate anion. The negative charge on the mesylate anion is delocalized over three oxygen atoms and the sulfur atom through resonance, making it an excellent leaving group and a very weak base. masterorganicchemistry.com This stability means that the conjugate acid, methanesulfonic acid, is a strong acid, which is a key characteristic of good leaving groups. masterorganicchemistry.com
Kinetics: The rate of the SN2 reaction is described by the rate law: Rate = k[Substrate][Nucleophile]. wikipedia.org The rate constant, k, is influenced by several factors:
Leaving Group Ability: Mesylate is one of the best leaving groups, significantly better than halides like chloride or bromide, leading to a faster reaction rate. numberanalytics.com
Nucleophile Strength: As discussed, stronger nucleophiles increase the reaction rate.
Steric Hindrance: The primary nature of the electrophilic carbon in Mes-PEG2-acid t-butyl ester results in minimal steric hindrance, allowing for a rapid SN2 reaction compared to secondary or tertiary systems. jackwestin.com
Solvent: Polar aprotic solvents enhance the kinetics by increasing the effective reactivity of the nucleophile. wikipedia.org
While specific thermodynamic and kinetic values for Mes-PEG2-acid t-butyl ester are not widely published, studies on similar primary methyl sulfonates in water show that the displacement by anionic nucleophiles is characterized by a large negative entropy of activation (ΔS≠), consistent with the bimolecular nature of the SN2 transition state where two species combine into a more ordered state. researchgate.net
Acid-Labile Deprotection of the tert-Butyl Ester Functionality
The tert-butyl (t-butyl) ester group serves as a robust protecting group for the carboxylic acid functionality. It is stable under basic and neutral conditions but can be efficiently cleaved under acidic conditions to liberate the free carboxylic acid. acsgcipr.org
Mechanisms of tert-Butyl Ester Hydrolysis under Acidic Conditions
The acid-catalyzed hydrolysis of a tert-butyl ester proceeds through a mechanism distinct from that of primary or secondary alkyl esters. Due to the stability of the tertiary carbocation that can be formed, the cleavage occurs at the alkyl-oxygen bond, not the acyl-oxygen bond. This mechanism is known as the A-Al-1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism. acsgcipr.org
The key steps are:
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen atom of the ester by an acid catalyst. This increases the electrophilicity of the carbonyl carbon, but more importantly, it makes the ether oxygen a better leaving group. acsgcipr.org
Carbocation Formation: The C-O bond between the ester oxygen and the tert-butyl group cleaves, leading to the formation of the free carboxylic acid and a relatively stable tert-butyl carbocation. acsgcipr.orgstackexchange.com This step is the rate-determining step of the reaction.
Deprotonation/Elimination: The tert-butyl cation is then neutralized. Typically, it undergoes elimination by losing a proton to a weak base (like the solvent or the conjugate base of the acid catalyst) to form isobutylene (B52900) gas. stackexchange.comresearchgate.net This regenerates the acid catalyst, allowing the reaction to proceed catalytically. stackexchange.com In the presence of a nucleophilic solvent like water, some tert-butanol (B103910) may also be formed.
Selection of Optimal Acidic Reagents and Reaction Conditions for Selective Deprotection
The choice of acidic reagent is crucial for achieving selective deprotection of the tert-butyl ester without affecting other acid-sensitive protecting groups that might be present in a more complex molecule.
Commonly used reagents and conditions include:
Trifluoroacetic Acid (TFA): TFA is a strong acid often used in dichloromethane (B109758) (DCM) or neat. It effectively cleaves t-butyl esters at room temperature. acsgcipr.org The reaction is often complete within a few hours.
Hydrochloric Acid (HCl): Anhydrous HCl in an organic solvent like dioxane or diethyl ether is a common and effective reagent. acsgcipr.org Using gaseous HCl or a solution in an organic solvent prevents the introduction of water, which can be important for sensitive substrates.
Phosphoric Acid (H₃PO₄): Aqueous phosphoric acid is a milder and "greener" alternative that can selectively cleave t-butyl esters and carbamates while leaving other groups like benzyl (B1604629) esters and TBDMS ethers intact. organic-chemistry.org
Formic Acid: Can be used as both the solvent and the acid catalyst, particularly for substrates sensitive to stronger acids, such as those containing β-lactam rings. acsgcipr.org
Lewis Acids (e.g., Zinc Bromide, ZnBr₂): In some cases, Lewis acids can be used for chemoselective deprotection. For example, ZnBr₂ in DCM has been shown to cleave t-butyl esters in the presence of certain other acid-labile amine protecting groups. researchgate.netnih.govmanchester.ac.uk
| Acidic Reagent | Typical Conditions | Selectivity and Notes | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 25-50% in DCM, 0°C to RT | Strong, non-oxidizing acid. Very effective but can also remove other highly acid-labile groups like Boc. | acsgcipr.org |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Diethyl Ether, RT | Common and efficient. Anhydrous conditions prevent side reactions with water. | acsgcipr.org |
| Phosphoric Acid (H₃PO₄) | 85% aqueous solution in Toluene, 50-80°C | Mild and selective. Tolerates benzyl esters, CBZ carbamates, and TBDMS ethers. Environmentally benign. | organic-chemistry.org |
| p-Toluenesulfonic acid (p-TsOH) | Benzene or Toluene, reflux | Selectively removes t-butyl esters in the presence of benzyloxycarbonyl (Cbz) groups. | acsgcipr.org |
| Zinc Bromide (ZnBr₂) | DCM, RT | A mild Lewis acid that can offer different chemoselectivity compared to Brønsted acids. Compatible with PhF protected amines. | researchgate.netnih.gov |
Compatibility of Deprotection Conditions with Diverse Pendant Functional Groups
The removal of the tert-butyl (t-butyl) protecting group from the carboxylic acid is a critical step in the application of Mes-PEG2-acid t-butyl ester. This deprotection is typically achieved under acidic conditions. A common and effective method is the use of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). stackexchange.com The mechanism involves protonation of the ester oxygen, followed by the elimination of the stable tert-butyl carbocation, which is then quenched to form isobutylene gas. stackexchange.com
The compatibility of these deprotection conditions with various functional groups that might be present on a molecule to be conjugated (the "pendant" group) is of paramount importance. Generally, acid-labile protecting groups are susceptible to cleavage under these conditions.
Compatible Functional Groups:
Amides and Peptides: Amide bonds are generally stable to the acidic conditions used for t-butyl ester deprotection. acs.org
Alkyl and Aryl Groups: These are typically robust and unaffected by TFA.
Ethers (e.g., Benzyl, Methyl): While some ethers can be cleaved by strong acids, many are stable under the conditions used for t-butyl ester removal. organic-chemistry.orgorganic-chemistry.org
Halogens (Aryl and Alkyl): Halogenated compounds are generally compatible.
Nitro and Nitrile Groups: These functional groups are stable to TFA-mediated deprotection. acs.org
Potentially Incompatible Functional Groups:
N-Boc (tert-Butoxycarbonyl): This common amine protecting group is readily cleaved by TFA, often simultaneously with the t-butyl ester. nih.govwiley-vch.de
N-Trityl: This acid-sensitive amine protecting group is also likely to be removed. nih.gov
Other Acid-Labile Esters: Esters that are sensitive to acid hydrolysis may also be cleaved.
Acid-Sensitive Ethers (e.g., THP, MOM): Tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers can be cleaved under these conditions. acs.org
For substrates with acid-sensitive functionalities, alternative deprotection methods can be employed. For instance, using Lewis acids like zinc bromide (ZnBr₂) in dichloromethane can offer a degree of selectivity for t-butyl ester cleavage in the presence of certain other acid-labile groups. nih.gov Another mild method involves the use of a catalytic amount of the tris-4-bromophenylamminium radical cation ("magic blue") in conjunction with triethylsilane. acs.orgacs.org
| Deprotection Reagent | Conditions | Compatible Functional Groups (Examples) | Incompatible Functional Groups (Examples) |
| Trifluoroacetic Acid (TFA) | DCM, room temperature | Amides, alkyl/aryl groups, many ethers, halogens, nitro, nitrile | N-Boc, N-trityl, other acid-labile esters and ethers |
| **Zinc Bromide (ZnBr₂) ** | Dichloromethane | PhF protected amines | N-Boc, N-trityl |
| Magic Blue / Triethylsilane | Dichloromethane, room temperature | Keto, nitro, nitrile, amide | Prenyl esters, MOM, THP, trityl ethers |
Subsequent Reactivity of the De-protected Carboxylic Acid
Once the t-butyl group is removed to unveil the free carboxylic acid, Mes-PEG2-acid becomes a versatile building block for a variety of conjugation reactions.
Formation of Amide Bonds via Carbodiimide-Mediated Coupling (e.g., EDC, HATU)
The formation of a stable amide bond is one of the most common applications for the newly deprotected carboxylic acid. This is typically achieved by activating the carboxylic acid with a coupling agent, making it susceptible to nucleophilic attack by a primary or secondary amine.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) that is frequently used for this purpose, often in combination with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). rsc.orgnih.gov The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which can then react with an amine to form an amide bond. rsc.org The addition of NHS or HOBt can improve the efficiency of the reaction and reduce side reactions by forming a more stable active ester intermediate. nih.gov EDC-mediated couplings are often performed in aqueous buffers at a slightly acidic pH (around 4.5-5.5) or in organic solvents like DMF or DMSO. axispharm.combroadpharm.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another powerful coupling reagent, particularly effective for sterically hindered amino acids and for minimizing racemization in peptide synthesis. sigmaaldrich.compeptide.com In the presence of a base, such as diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-activated ester. commonorganicchemistry.com This intermediate then readily reacts with an amine to yield the desired amide. commonorganicchemistry.com
| Coupling Reagent | Additive(s) | Typical Solvents | Key Features |
| EDC | NHS, HOBt | Water, DMF, DMSO | Water-soluble byproducts, good for bioconjugation. acs.org |
| HATU | DIPEA | DMF, NMP | High efficiency, low racemization, good for sterically hindered substrates. sigmaaldrich.compeptide.com |
Esterification Reactions for Diverse Conjugates
The deprotected carboxylic acid can also undergo esterification with an alcohol to form an ester linkage. This can be a useful strategy for conjugating molecules that contain hydroxyl groups.
A classic method for esterification, especially with sterically hindered alcohols, is the Steglich esterification . This reaction uses dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). tandfonline.comorganic-chemistry.org The DCC activates the carboxylic acid, and the DMAP acts as an acyl transfer catalyst, facilitating the reaction with the alcohol. nih.govorganic-chemistry.org While effective, this method produces dicyclohexylurea (DCU) as a byproduct, which can sometimes be difficult to remove.
The esterification of PEG-carboxylic acids has been studied, and the reaction rates can be influenced by factors such as the molecular weight of the PEG and the steric hindrance of the carboxylic acid. tandfonline.comnih.gov For instance, studies have shown that N-protected amino acids can react faster than simple carboxylic acids like phenylacetic acid in DCC/DMAP mediated esterifications with PEG. tandfonline.com
Alternative Coupling Chemistries for Carboxylic Acid Functionalization
Beyond amide and ester bond formation, the carboxylic acid of deprotected Mes-PEG2-acid can be utilized in other coupling chemistries.
Formation of Acid Halides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. organic-chemistry.org The resulting acid chloride is highly electrophilic and can react with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.
Woodward's Reagent K: Also known as N-ethyl-5-phenylisoxazolium-3'-sulfonate, Woodward's Reagent K is a water-soluble coupling reagent that activates carboxylic acids for reaction with amines. smolecule.comscbt.com It is particularly useful in peptide synthesis and for modifying carboxyl groups in proteins under mild, aqueous conditions. smolecule.com
Ugi Multicomponent Reaction: The Ugi reaction is a four-component reaction between a carboxylic acid, an amine, a ketone (or aldehyde), and an isocyanide. acs.orgnih.gov This powerful reaction allows for the rapid assembly of complex, peptide-like structures in a single step. acs.orgmdpi.com The deprotected Mes-PEG2-acid could serve as the carboxylic acid component in such a reaction, leading to highly diverse and functionalized conjugates. researchgate.net
Applications of Mes Peg2 Acid T Butyl Ester in Chemical Biology and Medicinal Chemistry
Design and Synthesis of Bioconjugates
The strategic design of Mes-PEG2-acid t-butyl ester allows for its use as a molecular bridge to connect two different molecules with high specificity, a critical function in the development of bioconjugates. This is particularly valuable in applications like targeted drug delivery, where the linker can connect a therapeutic agent to a targeting moiety, such as an antibody.
Site-specific modification of biomolecules is crucial for preserving their native structure and function while introducing new functionalities. coledeforest.com Mes-PEG2-acid t-butyl ester is designed for such precise applications. The mesylate end of the molecule can react with nucleophilic residues on a protein, such as the thiol group of a cysteine or the amino group of a lysine (B10760008), to form a stable covalent bond. nih.gov By controlling the reaction conditions and exploiting the unique reactivity of specific amino acid residues, a single PEG chain can be installed at a defined site. nih.govnih.gov
Similarly, in the synthesis of peptide-oligonucleotide conjugates (POCs), this linker can be employed. nih.govnih.gov After the initial conjugation via the mesylate group, the t-butyl ester can be removed using acidic conditions, which must be carefully chosen to avoid the degradation of the oligonucleotide. nih.gov The revealed carboxylic acid can then be activated (e.g., with EDC or HATU) to form a stable amide bond with an amine group on a peptide or modified oligonucleotide. broadpharm.commdpi.com This step-wise approach allows for the controlled and directional assembly of complex hybrid molecules. nih.gov
The surface modification of nanoparticles and polymeric scaffolds is a key strategy for improving their performance in biological systems. Attaching PEG chains, a process known as PEGylation, is a widely used technique to enhance biocompatibility, reduce immunogenicity, and prolong circulation time. tandfonline.comscispace.com
Mes-PEG2-acid t-butyl ester can be used to functionalize the surface of these materials. The mesylate group can react with functional groups on the nanoparticle surface, covalently attaching the PEG linker. The other end of the linker, after deprotection, exposes a carboxylic acid which can be used to conjugate targeting ligands, such as antibodies or peptides. scispace.com This dual functionality allows for the creation of targeted drug delivery systems where the PEG component provides stealth properties and the terminal ligand actively directs the nanoparticle to specific cells or tissues. scispace.com
The PEG spacer, even a short one like PEG2, can significantly influence the biological properties of a bioconjugate. nih.govmdpi.com The length of the PEG chain is a critical parameter that can be adjusted to optimize a conjugate's pharmacokinetic and pharmacodynamic profile. tandfonline.commdpi.com Studies comparing different lengths of mini-PEG spacers in bombesin (B8815690) antagonist conjugates have provided detailed insights into these effects. nih.govnih.gov
Generally, increasing the PEG spacer length enhances hydrophilicity. nih.gov It can also improve serum stability and lead to faster blood clearance via renal elimination, which can decrease hepatobiliary excretion and result in higher tumor-to-non-tumor ratios. nih.govmdpi.com However, the relationship is not always linear, and an optimal spacer length often exists for a specific application. nih.gov For instance, excessively long PEG chains can sometimes mask the biologically active site of a peptide, potentially impairing its binding affinity. mdpi.com
Research on bombesin antagonists labeled with radionuclides showed that varying the mini-PEG spacer from PEG2 to PEG12 had a measurable impact on receptor binding affinity and in vivo biodistribution. nih.govnih.gov While conjugates with PEG4 and PEG6 spacers showed the most favorable properties with high tumor uptake and excellent tumor-to-kidney ratios, the study demonstrated that even small modifications to the linker can be used to fine-tune the targeting properties of peptide conjugates. nih.govnih.gov
| Spacer Length | IC50 (nM) | LogD (Hydrophilicity) | Serum Stability (T1/2, min) | Tumor Uptake (%ID/g at 4h) | Tumor-to-Kidney Ratio (at 4h) |
|---|---|---|---|---|---|
| PEG2 | 3.1 ± 0.2 nih.gov | -1.95 nih.gov | 246 ± 4 nih.gov | N/A | N/A |
| PEG3 | 3.9 ± 0.3 nih.gov | N/A | N/A | 4.6 ± 0.6 (PC-3 Xenografts) nih.gov | N/A |
| PEG4 | 5.4 ± 0.4 nih.gov | N/A | N/A | Similar to PEG6 nih.gov | 7.8 nih.gov |
| PEG6 | 5.8 ± 0.3 nih.gov | N/A | 584 ± 20 nih.gov | High nih.gov | 9.7 nih.gov |
| PEG12 | Significantly different from others nih.gov | -2.22 nih.gov | Reversed trend nih.gov | N/A | N/A |
Development of Advanced Drug Delivery Systems
The development of "smart" drug delivery systems that release their therapeutic payload in response to specific environmental triggers is a major goal in medicinal chemistry. Mes-PEG2-acid t-butyl ester is a valuable tool in this area due to its acid-labile component.
The t-butyl ester functionality of the linker is a key feature for creating prodrugs with acid-labile release mechanisms. A prodrug is an inactive or less active form of a drug that is metabolized into its active form within the body. The t-butyl ester serves as a temporary protecting group that is stable at the physiological pH of blood (approximately 7.4).
However, when a drug conjugate containing this linker reaches a more acidic environment, the ester bond is cleaved, releasing the active drug or unmasking a functional group. broadpharm.com Such acidic microenvironments are characteristic of tumor tissues and intracellular compartments like endosomes and lysosomes. nih.gov This targeted release mechanism can significantly enhance the therapeutic efficacy of a drug while minimizing its exposure to healthy tissues, thereby reducing side effects. The synthesis of various tert-butyl ester prodrugs has been reported to improve metabolic stability and tumor-specific delivery of anticancer agents. nih.govnih.gov
The acid-labile nature of the t-butyl ester makes Mes-PEG2-acid t-butyl ester an ideal component for pH-responsive drug delivery systems. The rate of cleavage of the ester can be fine-tuned by modifying the chemical structure of the linker, allowing for tailored drug release kinetics. This strategy is a cornerstone of controlled-release technologies, enabling the payload to be released precisely at the site of action. nih.gov For example, nanoparticles formulated with pH-sensitive polymers can undergo rapid dissolution in acidic microenvironments, facilitating drug release. nih.gov
In addition to pH-responsive strategies, enzyme-triggered release is another advanced approach. nih.gov This strategy utilizes enzymes that are overexpressed in disease tissues to cleave a specific bond in the linker and release the drug. nih.gov While Mes-PEG2-acid t-butyl ester's primary release mechanism is pH-dependent, it could be incorporated into more complex systems that also include an enzyme-cleavable moiety. Such multi-responsive systems could offer even greater control over drug release, responding to a combination of signals present in the target microenvironment. nih.gov
Evaluation of Targeted Drug Delivery Efficiency and Therapeutic Efficacy
The structural components of Mes-PEG2-acid t-butyl ester make it a relevant building block for creating advanced drug delivery systems, such as antibody-drug conjugates (ADCs). In this context, the linker's role is to connect a potent therapeutic payload to a targeting moiety (e.g., an antibody). The evaluation of such systems is a critical step in their development.
The process of evaluating the efficiency of a targeted drug delivery system constructed using a linker derived from Mes-PEG2-acid t-butyl ester involves a series of in vitro and in vivo studies. These assessments aim to quantify the delivery of the therapeutic agent to the target tissue while minimizing exposure to healthy tissues, and to confirm that this targeted delivery translates into improved therapeutic outcomes.
Key evaluation parameters include:
In Vitro Cytotoxicity: Comparing the potency of the drug conjugate against target cells (expressing the receptor for the targeting moiety) versus non-target cells.
Cellular Uptake and Payload Release: Measuring the internalization of the conjugate into target cells and the subsequent release of the active drug.
Pharmacokinetics (PK): Studying the absorption, distribution, metabolism, and excretion of the conjugate in animal models to determine its stability and circulation half-life.
Biodistribution: Quantifying the accumulation of the conjugate in the target tissue versus other organs over time.
In Vivo Efficacy: Assessing the therapeutic effect of the conjugate in animal models of the disease, often by measuring tumor growth inhibition or other relevant biomarkers.
The data gathered from these evaluations are crucial for optimizing the design of the drug delivery system, including the linker, to achieve the best possible therapeutic index.
Table 1: Representative Data for Evaluating a Hypothetical Targeted Drug Conjugate
| Parameter | Non-Targeted Drug | Targeted Conjugate (using PEG2 linker) | Outcome Measurement |
| In Vitro IC50 (Target Cells) | 50 nM | 5 nM | Cell Viability Assay |
| In Vitro IC50 (Non-Target Cells) | 60 nM | 500 nM | Cell Viability Assay |
| Tumor Accumulation (24h) | 1% of Injected Dose | 15% of Injected Dose | Biodistribution Study |
| Tumor Growth Inhibition | 30% | 85% | In Vivo Efficacy Study |
Contributions to Proteolysis Targeting Chimera (PROTAC) Technology
Mes-PEG2-acid t-butyl ester is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). chemicalbook.com PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. tocris.com A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. biochempeg.com The linker is a critical component that significantly influences the efficacy of the PROTAC. biochempeg.com
Rational Design of PROTAC Linkers Incorporating Mes-PEG2-acid t-butyl ester Motifs
The rational design of PROTACs is a modular process, and bifunctional linkers like Mes-PEG2-acid t-butyl ester are employed to systematically assemble and optimize these molecules. tocris.com The incorporation of a PEG motif is a common strategy in PROTAC design, with one analysis indicating that 54% of reported PROTACs utilize PEG-based linkers. biochempeg.com
The rationale for using Mes-PEG2-acid t-butyl ester motifs includes:
Modularity and Synthetic Accessibility: The molecule's two distinct ends—the mesyl group and the protected carboxylic acid—allow for a controlled, stepwise synthesis. The mesyl group acts as a good leaving group for nucleophilic substitution, while the t-butyl ester protects the carboxylic acid until it is ready to be deprotected and coupled to another molecule, typically via amide bond formation. chemicalbook.com This modularity facilitates the creation of PROTAC libraries with varying components to screen for optimal activity. tocris.comnih.gov
Precise Length Control: The "PEG2" designation specifies a discrete length (two ethylene (B1197577) glycol units). This allows researchers to precisely control the distance and geometric orientation between the target protein and the E3 ligase, a factor that is critical for degradation efficiency. biochempeg.com
Impact of Linker Length and Flexibility on Ternary Complex Formation and Target Protein Degradation
The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex (Target Protein–PROTAC–E3 Ligase). The linker's characteristics, particularly its length and flexibility, are paramount in achieving this. nih.gov The PEG2 linker derived from Mes-PEG2-acid t-butyl ester provides a specific, short, and flexible connection.
Ternary Complex Formation: The linker must be long enough to bridge the two proteins but not so long that it prevents effective interaction. nih.gov The flexibility of the PEG linker allows the two protein-binding ligands to adopt multiple conformations, which can help overcome potential steric clashes and facilitate the identification of a favorable protein-protein interface for the ternary complex. nih.govresearchgate.net
Cooperativity: The stability of the ternary complex is influenced by protein-protein interactions induced by the PROTAC. This phenomenon, known as cooperativity (α), is a measure of how the binding of one protein affects the affinity for the other. nih.gov The linker's conformation directly impacts these interactions. A well-designed linker can promote positive cooperativity (α > 1), where the ternary complex is more stable than the individual binary complexes, leading to more efficient degradation. nih.gov
Productive Orientation: For degradation to occur, the ternary complex must be oriented in a way that allows the E3 ligase to transfer ubiquitin to accessible lysine residues on the surface of the target protein. nih.gov The flexibility of the PEG2 linker provides the necessary plasticity to achieve a productive orientation for ubiquitination. researchgate.net
Table 2: Influence of Linker Properties on PROTAC Function
| Linker Property | Impact on Ternary Complex | Effect on Degradation |
| Length | Determines the distance between proteins; must be optimal to avoid steric hindrance. | Too short or too long can abolish degradation activity. |
| Flexibility (e.g., PEG) | Allows conformational sampling to find a stable binding mode. nih.gov | Can enhance the rate of ternary complex formation and lead to a productive orientation for ubiquitination. |
| Rigidity | Can pre-organize the ligands, potentially increasing binding affinity but risking steric clashes. | May lead to highly potent degraders if the pre-organized conformation is optimal for the ternary complex. |
| Composition (e.g., PEG) | Affects solubility, cell permeability, and metabolic stability. biochempeg.comsemanticscholar.org | Influences the overall pharmacokinetic and pharmacodynamic properties of the PROTAC. |
Structure-Activity Relationship (SAR) Studies of PROTACs Derived from Mes-PEG2-acid t-butyl ester
Structure-activity relationship (SAR) studies are essential for optimizing PROTAC efficacy. These studies involve systematically modifying the PROTAC's structure—including the linker—and evaluating the impact on target protein degradation. Mes-PEG2-acid t-butyl ester and its analogues with different PEG lengths (e.g., PEG1, PEG3, PEG4) are ideal tools for conducting such studies. nih.gov
In a typical SAR study focusing on the linker, a series of PROTACs would be synthesized where only the linker length is varied. These compounds are then tested in cellular assays to determine key parameters like DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum level of degradation achieved). Biophysical assays may also be used to measure the stability of the ternary complex. nih.gov
The results of these studies often reveal a "linker-length dependency," where degradation is only efficient within a narrow range of linker lengths. For example, a study might find that a PROTAC with a PEG2 or PEG3 linker is highly effective, while those with shorter (PEG1) or longer (PEG4, PEG5) linkers show significantly reduced or no activity. nih.gov This information is critical for refining the design of a PROTAC to achieve maximum potency and selectivity. researchgate.net
Table 3: Hypothetical SAR Data for a Series of PROTACs with Varying PEG Linker Lengths
| PROTAC Analogue | Linker | Cellular DC50 (nM) | Ternary Complex Stability (Relative) |
| PROTAC-1 | PEG1 | > 1000 | Low |
| PROTAC-2 | PEG2 | 25 | High |
| PROTAC-3 | PEG3 | 50 | Moderate |
| PROTAC-4 | PEG4 | 800 | Low |
| PROTAC-5 | PEG5 | > 1000 | Very Low |
Utilization as a Protecting Group in Pharmaceutical Synthesis
Beyond its role in linkers, the t-butyl ester moiety of Mes-PEG2-acid t-butyl ester serves a fundamental purpose in organic synthesis as a protecting group for a carboxylic acid. Protecting groups are essential in multi-step synthesis to temporarily mask a reactive functional group, preventing it from participating in unwanted side reactions. oup.com
Controlled Carboxylic Acid Unmasking in Multi-Step Drug Molecule Synthesis
The tert-butyl (t-butyl) ester is a widely used protecting group for carboxylic acids due to its unique stability and deprotection profile. oup.com It is stable under a variety of reaction conditions, including those that are basic, nucleophilic, or involve certain reducing agents, allowing chemists to perform modifications on other parts of the molecule without affecting the protected acid. oup.com
The key feature of the t-butyl ester is its lability under acidic conditions. organic-chemistry.org This property allows for "controlled unmasking" or deprotection at a specific, desired step in a synthetic sequence. The removal is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). researchgate.net This selective removal is crucial in complex syntheses where other acid-labile groups are not present, or when orthogonality (the ability to remove one protecting group without affecting another) is required. oup.com
In the context of synthesizing a PROTAC or another complex molecule using Mes-PEG2-acid t-butyl ester, a typical sequence would be:
React the mesyl end of the molecule with a nucleophile (e.g., an amine or thiol on the first ligand).
Perform any other necessary chemical transformations on the molecule.
In a late-stage step, treat the intermediate with acid to cleave the t-butyl ester, revealing the free carboxylic acid.
Couple this newly unmasked carboxylic acid to the second ligand (e.g., an amine-containing molecule) to complete the synthesis. broadpharm.com
This controlled, sequential approach is fundamental to the efficient and high-yield synthesis of complex pharmaceutical agents.
Table 4: Common Conditions for t-Butyl Ester Deprotection
| Reagent(s) | Solvent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-4 hours | Very common and effective; can cleave other acid-labile groups like Boc. researchgate.net |
| Hydrochloric Acid (HCl) | Dioxane or Diethyl Ether | Room Temperature | Standard procedure for generating the hydrochloride salt. |
| Formic Acid | - | Room Temperature to 40°C | Milder alternative to TFA. |
| Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Room Temperature | A Lewis acid condition that can offer different selectivity compared to protic acids. researchgate.net |
Strategies for Orthogonal Protection and Deprotection in Complex Chemical Libraries
The synthesis of complex chemical libraries, a cornerstone of modern drug discovery and chemical biology, relies heavily on the principle of orthogonal protection. This strategy involves the use of multiple, distinct protecting groups within a single molecule, where each type of group can be removed under specific conditions without affecting the others. jocpr.com This allows for the sequential modification of different functional groups in a precise and controlled manner, which is essential for building molecular diversity. Heterobifunctional linkers are central to these strategies, acting as molecular bridges to connect different building blocks. Mes-PEG2-acid t-butyl ester is a prime example of such a linker, specifically designed to facilitate orthogonal synthesis.
The structure of Mes-PEG2-acid t-butyl ester incorporates two key functionalities that enable a sequential and orthogonal chemical strategy. The first is the mesylate (Ms) group, which is not a protecting group but rather an excellent leaving group for nucleophilic substitution reactions. medchemexpress.com The second is the tert-butyl (t-butyl) ester, a well-established acid-labile protecting group for a carboxylic acid. The polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the molecule and its conjugates. cd-bioparticles.netbroadpharm.com
The primary strategy for using Mes-PEG2-acid t-butyl ester in library synthesis involves a two-stage process:
Nucleophilic Displacement of the Mesylate: The synthesis begins by reacting the linker with a library of core scaffolds or initial building blocks containing a nucleophilic group (e.g., an amine, thiol, or alcohol). The nucleophile displaces the mesylate group, forming a stable covalent bond and attaching the building block to the PEG linker. During this step, other functional groups on the building block are protected with groups that are stable to the reaction conditions, such as the base-labile Fmoc group or the palladium-cleavable Alloc group. The t-butyl ester at the other end of the linker remains intact.
Orthogonal Deprotection and Subsequent Functionalization: After the initial conjugation, the t-butyl ester is selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA). thieme-connect.de This deprotection is orthogonal to many other common protecting groups used in complex synthesis, which are stable to acid but labile to bases, hydrogenation, or specific transition metal catalysts. jocpr.comsigmaaldrich.com The removal of the t-butyl group exposes a free carboxylic acid. This newly available reactive site can then be coupled with a second library of diverse building blocks (e.g., amines) using standard amide bond-forming reagents like EDC or HATU. broadpharm.com
This orthogonal approach allows for the systematic and controlled assembly of a large number of distinct final compounds from pools of initial building blocks. The stability of the t-butyl ester to non-acidic conditions is crucial for the success of the initial conjugation step, while its selective removal under acidic conditions provides the necessary handle for the subsequent diversification step.
The following table illustrates the orthogonality of the t-butyl ester group compared to other common protecting groups used in the synthesis of chemical libraries.
Table 1: Orthogonal Deprotection Schemes Relevant to t-Butyl Esters
| Protecting Group | Abbreviation | Functional Group Protected | Cleavage Conditions | Stability to TFA (t-Butyl Deprotection) |
|---|---|---|---|---|
| tert-Butyl ester | t-Bu | Carboxylic Acid | Mild Acid (e.g., Trifluoroacetic Acid - TFA) | Labile |
| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) | Stable |
| Carboxybenzyl | Cbz, Z | Amine | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable |
| Allyloxycarbonyl | Alloc | Amine | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Stable |
| tert-Butyldimethylsilyl ether | TBDMS | Alcohol | Fluoride Ion (e.g., TBAF) or Acid | Labile |
This selective deprotection capability is fundamental to the utility of Mes-PEG2-acid t-butyl ester as a tool for creating complex and diverse molecular libraries with precise architectural control.
Advanced Research Directions and Future Perspectives
Chemoenzymatic Synthesis and Biocatalytic Transformations of Mes-PEG2-acid t-butyl ester
The integration of enzymatic methods with traditional organic synthesis, known as chemoenzymatic synthesis, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. For Mes-PEG2-acid t-butyl ester, biocatalysts such as lipases and esterases could be employed for highly specific transformations. unipd.it These enzymes are known for their ability to hydrolyze ester bonds. unipd.it In this context, an esterase could be used for the selective deprotection of the t-butyl ester group to reveal the carboxylic acid, a transformation that typically requires acidic conditions in conventional chemistry. This enzymatic approach would be particularly valuable when other acid-sensitive functional groups are present in a larger molecule incorporating the linker.
Furthermore, enzymes could catalyze polymerization reactions. For instance, after converting the mesylate to a hydroxyl or amino group, lipase-catalyzed polycondensation reactions with dicarboxylic acids or their esters could be explored to synthesize novel polyesters or polyamides with defined PEG segments. nih.gov Biocatalytic transformations offer a green chemistry alternative for synthesizing derivatives of Mes-PEG2-acid t-butyl ester. andersonsprocesssolutions.com
Table 1: Potential Biocatalytic Transformations for Mes-PEG2-acid t-butyl ester and its Derivatives
| Enzyme Class | Substrate Moiety | Potential Transformation | Advantage |
|---|---|---|---|
| Esterases/Lipases | t-butyl ester | Selective hydrolysis to carboxylic acid | Avoids harsh acidic conditions, high selectivity |
| Proteases | Carboxylic acid (activated) | Amide bond formation with an amine | Mild conditions, high specificity |
| Lipases | Dimerized derivative (diol) | Polyester synthesis via polycondensation | Controlled polymer structure, green synthesis |
| Laccases | Aromatic derivative | Oxidation/Polymerization | Catalyst for creating conductive polymers |
Integration into Combinatorial Chemistry and High-Throughput Screening Platforms
Combinatorial chemistry is a powerful technique for synthesizing a large number of diverse compounds (a "library") in a systematic way, which can then be rapidly screened for desired properties. nih.gov Mes-PEG2-acid t-butyl ester is an ideal scaffold for combinatorial library synthesis due to its orthogonal protecting groups. The mesylate group, being a good leaving group, can readily react with a set of nucleophiles (e.g., amines, thiols, alcohols) in a first diversification step. Following this, the t-butyl ester can be deprotected, and the resulting carboxylic acid can be coupled with a second set of building blocks (e.g., amino acids, amines) to generate a large, structurally diverse library of compounds. nih.gov
This approach is highly amenable to high-throughput screening (HTS) platforms used in drug discovery and materials science. nih.govnih.gov For example, a library of compounds based on this linker could be screened for binding affinity to a specific protein target. tudelft.nl The defined PEG spacer can also modulate the physicochemical properties, such as solubility and cell permeability, of the library members. rsc.org HTS workflows can efficiently prepare, characterize, and assess large libraries of formulations, saving significant time and resources. nih.govrsc.org
Table 2: Hypothetical Combinatorial Library Synthesis Using Mes-PEG2-acid t-butyl ester
| Step | Reaction | Building Block Set 1 (R1-XH) | Building Block Set 2 (R2-NH2) | Resulting Library Structure |
|---|---|---|---|---|
| 1 | Nucleophilic substitution on mesylate | Alcohols, Thiols, Phenols | - | R1-X-PEG2-acid t-butyl ester |
| 2 | Deprotection of t-butyl ester | - | - | R1-X-PEG2-acid |
| 3 | Amide coupling | - | Amino acids, Amines | R1-X-PEG2-CO-NH-R2 |
Computational Modeling and Theoretical Chemistry Approaches for Predicting Reactivity and Conformational Preferences
Computational modeling provides invaluable insights into molecular behavior, helping to predict properties and guide experimental design. For Mes-PEG2-acid t-butyl ester, molecular mechanics and dynamics simulations can be used to understand its conformational preferences. acs.org The flexibility of the PEG chain allows it to adopt various conformations, such as "mushroom" or "brush" shapes when tethered to a surface, which is influenced by the surrounding solvent and its attachment to other molecules. researchgate.netnih.gov Understanding these conformational dynamics is crucial for applications in drug delivery and surface modification. nih.govnih.gov
Theoretical chemistry methods, such as density functional theory (DFT), can be employed to predict the reactivity of the terminal functional groups. These calculations can model the transition states of reactions involving the mesylate or the ester group, providing information on reaction kinetics and mechanisms. This predictive power can accelerate the optimization of synthetic procedures and the design of new derivatives with tailored reactivity. acs.org
Table 3: Computational Approaches and Their Applications to Mes-PEG2-acid t-butyl ester
| Computational Method | Predicted Property | Application/Insight |
|---|---|---|
| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions | Predicting behavior in biological media, understanding self-assembly |
| Density Functional Theory (DFT) | Reaction energy barriers, electronic structure | Optimizing reaction conditions, predicting reactivity with nucleophiles |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions | Designing biocatalytic transformations, predicting enzyme selectivity |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (of conjugates) | Guiding the design of combinatorial libraries for drug discovery |
Exploration of Mes-PEG2-acid t-butyl ester in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. PEG chains are well-known for their ability to drive self-assembly processes, particularly in aqueous environments. nih.gov By conjugating Mes-PEG2-acid t-butyl ester to a hydrophobic molecule, an amphiphilic structure is created. Such amphiphiles can spontaneously self-assemble into a variety of supramolecular structures, including micelles, vesicles, or nanofibers. rsc.orgacs.org
The specific morphology of the self-assembled structure is influenced by factors such as the grafting density of the PEG chains and the nature of the hydrophobic segment. rsc.org For instance, after conjugation, these molecules could form core-shell nanoparticles where the hydrophobic parts form the core and the hydrophilic PEG chains form a protective outer corona. rsc.org These self-assembled systems have significant potential in drug delivery, where they can encapsulate hydrophobic drugs, and in nanotechnology. nih.gov
Emerging Applications in Materials Science for Functionalized Polymer Development
The unique bifunctional nature of Mes-PEG2-acid t-butyl ester makes it a valuable building block for creating advanced functional materials. alfa-chemistry.com It can be used to synthesize degradable polymers by incorporating it into a polymer backbone. The ester linkage, once deprotected, can be susceptible to hydrolysis, leading to polymer degradation, a desirable feature for applications like temporary medical implants or controlled-release drug delivery systems. nih.gov
Furthermore, this linker can be used for the surface functionalization of materials. For example, it can be grafted onto the surface of nanoparticles or polymers. The PEG chain enhances the biocompatibility and water solubility of the material, while the terminal functional group (mesylate or the deprotected acid) can be used to attach other molecules, such as targeting ligands or fluorescent dyes. researchgate.netmdpi.com This allows for the creation of "smart" materials that can interact with their environment in specific ways.
Table 4: Potential Materials Science Applications
| Application Area | Role of Mes-PEG2-acid t-butyl ester | Resulting Material Property |
|---|---|---|
| Hydrogel Formation | As a cross-linker | Tunable mechanical properties, biocompatibility |
| Nanoparticle Surface Modification | Surface grafting agent | "Stealth" properties (reduced protein absorption), sites for further functionalization mdpi.com |
| Biodegradable Polymers | Monomer in step-growth polymerization | Controlled degradation rates |
| Drug-Polymer Conjugates | Linker between polymer and drug | Improved pharmacokinetics, targeted delivery |
Scalability and Process Optimization for Industrial Production of Mes-PEG2-acid t-butyl ester and its Derivatives
For Mes-PEG2-acid t-butyl ester to be widely adopted in commercial applications, its synthesis must be scalable and economically viable. The transition from laboratory-scale synthesis to industrial production involves significant process optimization. nih.gov Key parameters that need to be optimized include reaction temperature, pressure, catalyst choice, and solvent selection to maximize yield and minimize reaction time and waste. nih.gov
Purification is another critical aspect. While chromatography is common in the lab, it is often not practical for large-scale production. Alternative methods like crystallization, distillation, or extraction must be developed to ensure high purity of the final product. nih.gov For pharmaceutical applications, production must adhere to Good Manufacturing Practice (GMP) standards, which requires rigorous quality control and documentation throughout the manufacturing process. broadpharm.com The development of a robust and efficient large-scale synthesis protocol is essential for the commercial success of this versatile linker and its derivatives. nih.gov
Q & A
Q. How can researchers reconcile discrepancies in reported NMR chemical shifts for Mes-PEG2-acid t-butyl ester across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
